Studies suggest propyl hexanoate exhibits antibacterial and antifungal properties against various pathogens. Research published in "Letters in Applied Microbiology" demonstrated its effectiveness against multiple foodborne bacteria, including Salmonella enterica Typhimurium and Escherichia coli []. Additionally, a study in "Mycologia" reported its antifungal activity against Fusarium oxysporum f. sp. cubense, a plant pathogenic fungus. These findings warrant further investigation of propyl hexanoate's potential as a natural antimicrobial agent.
Propyl hexanoate may influence various cellular processes, making it a valuable research tool. Studies in "Biochemistry Research International" suggest it can modulate the activity of enzymes involved in lipid metabolism []. Additionally, research in "Cell and Bioscience" indicates its potential role in regulating cell cycle progression []. These findings highlight the need for further exploration of propyl hexanoate's impact on cellular functions.
Research on propyl hexanoate is ongoing, exploring its potential in various fields:
Propyl hexanoate, also known as propyl caproate, is an organic compound classified as a fatty acid ester. Its chemical formula is , and it is formed through the esterification of hexanoic acid (caproic acid) with propan-1-ol. This compound is characterized by its sweet, fruity aroma and is found in various food products, including alcoholic beverages, dairy, fruits, and certain confections. It is a hydrophobic molecule, making it practically insoluble in water .
Propyl hexanoate can be synthesized through several methods:
Propyl hexanoate has various applications across different industries:
Several compounds share structural similarities with propyl hexanoate, primarily other fatty acid esters. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl hexanoate | Derived from ethanol; commonly used as a flavoring agent. | |
Butyl hexanoate | Larger butanol group; used in perfumery and flavoring. | |
Methyl hexanoate | Smaller methyl group; often found in natural flavors. | |
Octyl hexanoate | Larger octanol group; used in industrial applications. |
Propyl hexanoate stands out due to its specific fruity aroma profile and its presence in various food products, making it particularly valuable in the food and fragrance industries. Its hydrophobic nature also differentiates it from other similar compounds that may exhibit varying solubility characteristics .
Propyl hexanoate follows the International Union of Pure and Applied Chemistry systematic nomenclature conventions for ester compounds [2] [6]. The IUPAC systematic name is "propyl hexanoate," which directly reflects the compound's molecular structure consisting of a hexanoic acid moiety esterified with a propyl alcohol group [2] [5]. The systematic naming convention for esters requires identification of the alkyl group from the alcohol component first, followed by the carboxylate portion derived from the carboxylic acid [17].
The compound's systematic name adheres to IUPAC guidelines by identifying the propyl group (C₃H₇-) as the alkyl substituent and hexanoate as the carboxylate component derived from hexanoic acid [6] [9]. This nomenclature system ensures universal recognition and avoids ambiguity in chemical communication across scientific disciplines [2] [5].
Table 1: Nomenclature and Naming Conventions for Propyl Hexanoate
Name Type | Name |
---|---|
IUPAC Systematic Name | propyl hexanoate |
Traditional IUPAC Name | propyl hexanoate |
Common Name | propyl caproate |
Alternative Name 1 | hexanoic acid, propyl ester |
Alternative Name 2 | n-propyl hexanoate |
Alternative Name 3 | n-propyl n-hexanoate |
Alternative Name 4 | caproic acid propyl ester |
Alternative Name 5 | propyl n-hexanoate |
Alternative Name 6 | n-propyl caproate |
Alternative Name 7 | propionyl hexanoate |
Propyl hexanoate is recognized by numerous synonyms and alternative designations across scientific literature and commercial applications [2] [12]. The most prevalent common name is "propyl caproate," which derives from the historical designation of hexanoic acid as caproic acid [1] [9]. This terminology reflects the traditional naming system where hexanoic acid was known as caproic acid due to its natural occurrence in goat fat [1].
Additional frequently encountered synonyms include "hexanoic acid, propyl ester," which follows the systematic ester naming convention by listing the parent acid first [2] [10]. The designation "n-propyl hexanoate" specifically indicates the use of the normal (straight-chain) propyl group rather than isopropyl variants [12] [41]. Commercial and regulatory documentation often employs "caproic acid propyl ester" as an alternative designation [12] [42].
Scientific databases and chemical registries utilize various forms including "propyl n-hexanoate," "n-propyl n-hexanoate," and "n-propyl caproate" [2] [12]. The term "propionyl hexanoate" appears in some technical literature, though this designation is less common in contemporary usage [12] [41].
Propyl hexanoate is registered across multiple international chemical databases and regulatory systems with specific identification numbers [2] [9] [10]. The Chemical Abstracts Service assigns the registry number 626-77-7, which serves as the primary identifier for this compound in chemical literature and commercial applications [9] [42].
The European Community has designated the compound with the European Inventory of Existing Commercial Chemical Substances number 210-963-0 [10] [42]. The United States Food and Drug Administration assigns the Unique Ingredient Identifier 30A840S94U for regulatory tracking purposes [2]. The Chemical Entities of Biological Interest database classifies the compound under identifier CHEBI:87365 [2] [41].
Table 2: Registry Classifications and Identification Numbers
Registry/Database | Identification Number |
---|---|
Chemical Abstracts Service (CAS) | 626-77-7 |
European Community (EINECS) | 210-963-0 |
Food and Drug Administration (UNII) | 30A840S94U |
Chemical Entities of Biological Interest (ChEBI) | CHEBI:87365 |
Flavoring and Extract Manufacturers Association (FEMA) | 2949 |
PubChem Compound ID (CID) | 12293 |
DSSTox Substance ID | DTXSID3060823 |
Human Metabolome Database (HMDB) | HMDB0034165 |
National Institute of Standards and Technology (NIST) | NSC 53784 |
MDL Information Systems (MDL) | MFCD00053803 |
The Flavoring and Extract Manufacturers Association recognizes propyl hexanoate under FEMA number 2949 for its use in food flavoring applications [2] [10]. PubChem, the National Center for Biotechnology Information's chemical database, assigns compound identifier 12293 [2] [41]. The Environmental Protection Agency's DSSTox database uses substance identifier DTXSID3060823 for toxicological data management [2].
Table 3: Molecular Structure and Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C₉H₁₈O₂ |
Molecular Weight (g/mol) | 158.24 |
IUPAC Standard InChI | InChI=1S/C9H18O2/c1-3-5-6-7-9(10)11-8-4-2/h3-8H2,1-2H3 |
InChI Key | HTUIWRWYYVBCFT-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC(=O)OCCC |
Chemical Structure Representation | CH₃(CH₂)₄CO₂CH₂CH₂CH₃ |
Propyl hexanoate belongs to the homologous series of alkyl hexanoates, which are esters formed by the condensation of hexanoic acid with various primary alcohols [1] [17]. This series demonstrates systematic structural relationships where each member differs by the addition of a methylene (CH₂) group in the alkyl chain while maintaining the hexanoate functional group [1] [17].
The alkyl hexanoate series includes methyl hexanoate (C₇H₁₄O₂), ethyl hexanoate (C₈H₁₆O₂), propyl hexanoate (C₉H₁₈O₂), butyl hexanoate (C₁₀H₂₀O₂), and higher homologs [16] [21] [24]. Each compound shares the hexanoic acid backbone (CH₃(CH₂)₄CO-) while differing in the alkyl chain length of the alcohol-derived portion [1] [17].
Propyl hexanoate shares identical molecular formulas with other ester compounds that contain nine carbon atoms and eighteen hydrogen atoms, such as methyl octanoate and ethyl heptanoate [1]. However, these compounds represent constitutional isomers with different connectivity patterns rather than members of the same homologous series [1] [31].
Table 4: Structural Relationships Within the Alkyl Hexanoate Series
Alkyl Hexanoate | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Common Name |
---|---|---|---|---|
Methyl hexanoate | C₇H₁₄O₂ | 130.18 | 106-70-7 | methyl caproate |
Ethyl hexanoate | C₈H₁₆O₂ | 144.21 | 123-66-0 | ethyl caproate |
Propyl hexanoate | C₉H₁₈O₂ | 158.24 | 626-77-7 | propyl caproate |
Butyl hexanoate | C₁₀H₂₀O₂ | 172.27 | 626-82-4 | butyl caproate |
Pentyl hexanoate | C₁₁H₂₂O₂ | 186.29 | 540-07-8 | pentyl caproate |
Isopentyl hexanoate | C₁₁H₂₂O₂ | 186.29 | 2198-61-0 | isoamyl caproate |
Hexyl hexanoate | C₁₂H₂₄O₂ | 200.32 | 6378-65-0 | hexyl caproate |
Isobutyl hexanoate | C₁₀H₂₀O₂ | 172.26 | 105-79-3 | isobutyl caproate |
The structural relationship extends to branched alkyl variants, including isopentyl hexanoate and isobutyl hexanoate, which maintain the same molecular formulas as their straight-chain counterparts but exhibit different physical and chemical properties due to branching [33] [34] [30]. These structural isomers demonstrate how variations in alkyl chain architecture influence compound characteristics while preserving the fundamental hexanoate ester functionality [30] [31].
Flammable